
Cabozantinib-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cabozantinib-d4 is a deuterated form of cabozantinib, a potent multi-target tyrosine kinase inhibitor. Cabozantinib is known for its efficacy in treating various cancers, including medullary thyroid cancer and renal cell carcinoma. The deuterated form, this compound, is used primarily in scientific research to study the pharmacokinetics and metabolism of cabozantinib.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cabozantinib-d4 involves the incorporation of deuterium atoms into the cabozantinib molecule. This can be achieved through various methods, including deuterium exchange reactions and the use of deuterated reagents. One common method involves the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuterium exchange reactions. The process is optimized to ensure high yield and purity of the final product. The use of advanced chromatographic techniques is essential to separate and purify the deuterated compound from its non-deuterated counterparts.
Chemical Reactions Analysis
Types of Reactions
Cabozantinib-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups in the molecule.
Substitution: Substitution reactions can occur at specific sites in the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of this compound, which are studied for their pharmacological properties.
Scientific Research Applications
Cabozantinib-d4 is a deuterated form of cabozantinib, a multi-targeted receptor tyrosine kinase inhibitor primarily used in oncology. This compound has garnered attention for its potential applications in cancer treatment, particularly due to its ability to inhibit various pathways associated with tumor growth and metastasis. This article explores the scientific research applications of this compound, focusing on its efficacy, mechanisms of action, and clinical implications.
Inhibition of Tumor Growth
Cabozantinib acts by inhibiting the activity of receptor tyrosine kinases that are overexpressed in various cancers. For example, studies have shown that cabozantinib can effectively eradicate advanced murine prostate cancer through a c-MET-independent immune mechanism, highlighting its role in modulating the tumor microenvironment and enhancing immune responses .
Immune Modulation
Research indicates that cabozantinib induces significant changes in the immune landscape of tumors. It promotes neutrophil infiltration into tumors via the release of chemotactic factors like CXCL12 and HMGB1. This neutrophil-mediated response is crucial for the observed tumor regression in preclinical models . The activation of these immune pathways suggests that this compound could enhance the efficacy of immunotherapies when used in combination.
Treatment of Specific Cancers
Cabozantinib has been approved for treating medullary thyroid cancer and has shown promise in other malignancies such as papillary renal cell carcinoma (PRCC). In clinical trials, cabozantinib demonstrated a median progression-free survival of 9 months for patients with metastatic PRCC . The drug's ability to induce tumor shrinkage was significantly higher compared to other treatments like sunitinib.
Combination Therapies
The potential for this compound to be used alongside immunotherapies is an area of active investigation. Studies suggest that combining cabozantinib with immune checkpoint inhibitors could lead to improved outcomes for patients with various cancers . This combination approach leverages cabozantinib's ability to enhance immune cell infiltration while simultaneously targeting tumor cells directly.
Case Study: Prostate Cancer
A study involving murine models with PTEN/p53 deficient prostate cancer showed that treatment with cabozantinib led to a rapid decrease in tumor volume and significant neutrophil infiltration within 48 hours . This study underscores the importance of understanding the immune response elicited by this compound in enhancing therapeutic efficacy.
Bioanalytical Methods
Recent advancements have been made in developing sensitive bioanalytical methods for quantifying this compound levels in human plasma using liquid chromatography coupled with mass spectrometry (LC-ESI-MSMS). These methods are crucial for pharmacokinetic studies that inform dosing regimens and therapeutic monitoring .
Mechanism of Action
Cabozantinib-d4 exerts its effects by inhibiting specific receptor tyrosine kinases, including VEGFR-1, VEGFR-2, VEGFR-3, KIT, TRKB, FLT-3, AXL, RET, MET, and TIE-2 . By inhibiting these kinases, this compound suppresses metastasis, angiogenesis, and oncogenesis . The inhibition of these pathways leads to reduced tumor growth and metastasis.
Comparison with Similar Compounds
Similar Compounds
Sunitinib: Another multi-target tyrosine kinase inhibitor used in cancer treatment.
Sorafenib: A kinase inhibitor used to treat renal cell carcinoma and hepatocellular carcinoma.
Pazopanib: A tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.
Uniqueness of Cabozantinib-d4
This compound is unique due to its deuterated nature, which allows for more detailed pharmacokinetic studies. The incorporation of deuterium atoms can lead to differences in the metabolic stability and distribution of the compound, providing valuable insights into its pharmacological properties.
Biological Activity
Cabozantinib-d4 is a deuterated form of cabozantinib, a multi-targeted tyrosine kinase inhibitor (TKI) that has shown significant efficacy in various cancers, particularly renal cell carcinoma (RCC) and hepatocellular carcinoma (HCC). This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile, supported by relevant case studies and data tables.
Cabozantinib targets multiple receptor tyrosine kinases (RTKs), including:
- c-MET : Involved in tumor growth and metastasis.
- VEGFR1-3 : Plays a crucial role in angiogenesis.
- RET : Often mutated in certain cancers.
- AXL : Associated with cancer progression and resistance to therapies.
These interactions lead to the inhibition of tumor growth and promotion of apoptosis in cancer cells. Notably, this compound's deuterated form may enhance pharmacokinetic properties, potentially improving efficacy and reducing side effects compared to its non-deuterated counterpart.
Pharmacokinetics
The pharmacokinetics of this compound indicate altered absorption and metabolism due to deuteration. Studies have shown that deuterated compounds can exhibit:
- Increased half-life : Slower metabolism may lead to prolonged drug action.
- Enhanced bioavailability : Improved absorption characteristics.
Case Studies
-
Renal Cell Carcinoma :
- In a Phase II trial, cabozantinib demonstrated a 72% response rate in patients with metastatic renal cell carcinoma, with significant improvements in progression-free survival (PFS) compared to standard therapies .
- A recent case report highlighted a patient who achieved complete remission after switching to this compound following severe adverse effects from previous treatments .
- Hepatocellular Carcinoma :
Safety Profile
While effective, this compound is associated with various adverse effects:
- Common Adverse Events :
- Hand-foot skin reaction (HFSR)
- Fatigue
- Hypertension
- Diarrhea
The incidence of grade 3-4 adverse events was noted to be as high as 74% in clinical trials . Dose modifications are often necessary to manage these effects while maintaining therapeutic efficacy.
Data Tables
Study/Trial | Cancer Type | Response Rate (%) | Median PFS (months) | Common AEs |
---|---|---|---|---|
METEOR | Metastatic RCC | 42 | 7.4 | Fatigue, HFSR |
CABOSUN | First-line mRCC | 54 | 8.6 | Hypertension, Diarrhea |
CELESTIAL | Unresectable HCC | 33 | 10.2 | Fatigue, Nausea |
Q & A
Basic Research Questions
Q. How should researchers formulate hypothesis-driven research questions for Cabozantinib-d4 studies?
- Methodological Answer : Utilize frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the practicality and significance of the question . For example, a descriptive question could focus on this compound’s pharmacokinetic stability under varying pH conditions, while an associative question might explore correlations between deuterium substitution and metabolite profiles. Clearly define independent (e.g., dosage, incubation time) and dependent variables (e.g., ionization efficiency in mass spectrometry) .
Q. What experimental design considerations are critical for ensuring reproducibility in this compound studies?
- Methodological Answer :
- Controls : Include deuterated vs. non-deuterated controls to isolate isotopic effects .
- Replicates : Perform triplicate runs for LC-MS/MS assays to account for instrumental variability .
- Documentation : Provide detailed protocols for synthesis, purification, and analytical conditions (e.g., column type, mobile phase) in the main manuscript or supplementary materials .
- Data Transparency : Share raw chromatograms and spectral data in repositories to facilitate peer validation .
Q. What are best practices for collecting and analyzing this compound data in preclinical studies?
- Methodological Answer :
- Data Collection : Use validated instruments (e.g., high-resolution mass spectrometers) and log metadata (e.g., lot numbers of reagents, calibration dates) .
- Statistical Methods : Apply t-tests or ANOVA to compare deuterium retention rates across experimental conditions .
- Visualization : Present dose-response curves or isotopic distribution patterns in scatter plots with error bars .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound data, such as inconsistent deuterium incorporation rates?
- Methodological Answer :
- Root-Cause Analysis : Check for batch variability in deuterated precursors or degradation during sample preparation .
- Cross-Validation : Compare results across multiple analytical platforms (e.g., NMR vs. LC-MS) .
- Contextualization : Reference literature on deuterium kinetic isotope effects (e.g., C-D bond stability in similar compounds) to explain discrepancies .
Q. What advanced statistical approaches are suitable for analyzing this compound’s therapeutic efficacy in combination therapies?
- Methodological Answer :
- Multivariate Analysis : Use principal component analysis (PCA) to disentangle synergistic effects in tumor regression studies .
- Survival Models : Apply Kaplan-Meier curves and Cox proportional hazards regression for in vivo efficacy trials .
- Power Calculations : Predefine sample sizes to ensure statistical significance, especially in low-abundance metabolite detection .
Q. How can this compound studies integrate comparative analyses with existing literature on deuterated tyrosine kinase inhibitors?
- Methodological Answer :
- Systematic Review : Use Google Scholar to identify high-impact studies ranked by citation count, focusing on deuterium’s impact on drug half-life .
- Meta-Analysis : Pool data from multiple studies to quantify isotopic effects on receptor binding affinity .
- Critical Appraisal : Scrutinize methodologies of cited works (e.g., ionization techniques in mass spectrometry) to assess comparability .
Q. What translational strategies are recommended for advancing this compound from preclinical to clinical research?
- Methodological Answer :
- Preclinical Dossiers : Compile Investigator’s Brochures (IBs) with pharmacokinetic, toxicity, and stability data, adhering to ICH guidelines .
- Clinical Endpoints : Align with RECIST criteria for tumor response evaluation, specifying how deuterium substitution impacts dosing regimens .
- Ethical Compliance : Obtain IRB approval for human trials, ensuring informed consent forms disclose deuterium-related risks .
Q. Data Presentation Guidelines
- Tables : Include isotopic purity (%) and recovery rates across experimental replicates (Table 1 example):
Batch No. | Purity (%) | Recovery Rate (%) |
---|---|---|
1 | 98.5 ± 0.3 | 95.2 ± 1.1 |
2 | 97.8 ± 0.5 | 93.7 ± 0.9 |
- Avoid Redundancy : Do not repeat tabulated data in text; instead, highlight trends (e.g., "Batch 1 showed higher purity, likely due to optimized quenching") .
Properties
Molecular Formula |
C28H24FN3O5 |
---|---|
Molecular Weight |
505.5 g/mol |
IUPAC Name |
1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(2,3,5,6-tetradeuterio-4-fluorophenyl)cyclopropane-1,1-dicarboxamide |
InChI |
InChI=1S/C28H24FN3O5/c1-35-24-15-21-22(16-25(24)36-2)30-14-11-23(21)37-20-9-7-19(8-10-20)32-27(34)28(12-13-28)26(33)31-18-5-3-17(29)4-6-18/h3-11,14-16H,12-13H2,1-2H3,(H,31,33)(H,32,34)/i3D,4D,5D,6D |
InChI Key |
ONIQOQHATWINJY-LNFUJOGGSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)C2(CC2)C(=O)NC3=CC=C(C=C3)OC4=C5C=C(C(=CC5=NC=C4)OC)OC)[2H])[2H])F)[2H] |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.